N-({N'-[(E)-(4-Hydroxy-3-methoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({N’-[(E)-(4-Hydroxy-3-methoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) connected to a nitrogen-nitrogen single bond (N-N)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(E)-(4-Hydroxy-3-methoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide typically involves the condensation reaction between an aldehyde or ketone and a hydrazine derivative. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, to facilitate the formation of the hydrazone linkage.
Step 1: Preparation of the aldehyde or ketone precursor.
Step 2: Reaction of the precursor with hydrazine hydrate in the presence of an acid catalyst.
Step 3: Purification of the resulting hydrazone product through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(E)-(4-Hydroxy-3-methoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of oximes or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
N-({N’-[(E)-(4-Hydroxy-3-methoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-({N’-[(E)-(4-Hydroxy-3-methoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which may inhibit the activity of certain enzymes. Additionally, its aromatic rings and functional groups allow it to interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- N-({N’-[(E)-(4-Hydroxy-3-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)pyridine-2-carboxamide
- N-({N’-[(E)-(4-Hydroxy-3-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide
Uniqueness
N-({N’-[(E)-(4-Hydroxy-3-methoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide is unique due to its specific functional groups and structural configuration, which confer distinct chemical reactivity and biological activity. The presence of methoxy and nitro groups on the aromatic rings enhances its potential for various applications compared to similar compounds.
Properties
Molecular Formula |
C19H20N4O8 |
---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C19H20N4O8/c1-29-14-5-4-12(8-15(14)30-2)19(26)20-10-17(24)22-21-9-11-6-13(23(27)28)18(25)16(7-11)31-3/h4-9,25H,10H2,1-3H3,(H,20,26)(H,22,24)/b21-9+ |
InChI Key |
SVMXTMYNRSSPQV-ZVBGSRNCSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC(=C(C(=C2)OC)O)[N+](=O)[O-])OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=CC(=C(C(=C2)OC)O)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.